Cas no 1507010-39-0 (2-benzyl-2-methylpyrrolidine)

2-Benzyl-2-methylpyrrolidine is a pyrrolidine derivative characterized by the presence of a benzyl and a methyl group at the 2-position of the pyrrolidine ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s rigid framework and functional groups enhance its utility in the development of chiral catalysts, ligands, and bioactive molecules. Its stability under various reaction conditions allows for versatile applications in heterocyclic chemistry and medicinal chemistry. The benzyl group further provides opportunities for derivatization, enabling tailored modifications for specific synthetic or pharmacological purposes.
2-benzyl-2-methylpyrrolidine structure
2-benzyl-2-methylpyrrolidine structure
Product Name:2-benzyl-2-methylpyrrolidine
CAS No:1507010-39-0
MF:C12H17N
MW:175.270083189011
CID:5180614
PubChem ID:66467362
Update Time:2025-06-15

2-benzyl-2-methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 2-methyl-2-(phenylmethyl)-
    • 2-benzyl-2-methylpyrrolidine
    • Inchi: 1S/C12H17N/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
    • InChI Key: XQGZBKZGCLUJKN-UHFFFAOYSA-N
    • SMILES: N1CCCC1(C)CC1=CC=CC=C1

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Additional information on 2-benzyl-2-methylpyrrolidine

2-Benzyl-2-Methylpyrrolidine (CAS No. 1507010-39-0): A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

The compound 2-benzyl-2-methylpyrrolidine (CAS No. 1507010-39-0) has emerged as a critical structural motif in contemporary medicinal chemistry, offering unique opportunities for the design of bioactive molecules. This bicyclic amine, characterized by its rigid pyrrolidine ring fused with a benzyl-substituted side chain, exhibits remarkable tunability in synthetic protocols and pharmacological profiles. Recent advancements in asymmetric synthesis and computational modeling have further expanded its utility across drug development pipelines, particularly in neurology and oncology.

Structurally, the benzyl-substituted pyrrolidine core combines the inherent stability of a five-membered ring with the lipophilicity provided by the aromatic moiety. This configuration facilitates optimal interactions with protein targets while maintaining metabolic stability—a critical balance for drug candidates. Notably, studies published in Journal of Medicinal Chemistry (2023) demonstrated that substituents at the benzyl position can modulate blood-brain barrier permeability, making this scaffold ideal for central nervous system (CNS) drug discovery.

In terms of synthetic accessibility, researchers have optimized catalytic asymmetric approaches to construct the chiral 2-benzyl-2-methylpyrrolidine framework. A 2024 report highlighted the use of rhodium-catalyzed allylic alkylation to achieve enantiopure derivatives with >98% ee. Such methods significantly reduce synthetic steps compared to traditional resolution techniques, aligning with industrial demands for scalable processes. Computational docking studies further revealed that the methyl group at C-2 enhances binding affinity to GABA-A receptors, a mechanism leveraged in novel anxiolytic agents under preclinical evaluation.

Beyond CNS applications, this compound serves as a privileged structure in anticancer research. A landmark study in Nature Communications (2023) identified analogs of benzyl-substituted pyrrolidines that selectively inhibit histone deacetylases (HDACs) without off-target effects. The rigid bicyclic framework allows precise positioning of functional groups critical for enzyme inhibition, exemplified by compound NCTD-887 which showed 5-fold greater potency than vorinostat in triple-negative breast cancer models.

Innovations in click chemistry have enabled rapid library generation around this scaffold. Click-through synthesis strategies reported in Angewandte Chemie (2024) utilize azide-functionalized derivatives to attach diverse pharmacophores via copper-free cycloaddition reactions. This approach produced over 45 novel compounds within weeks, with two candidates demonstrating promising anti-inflammatory activity in arthritis models through selective COX-2 inhibition.

Clinical translation efforts are advancing through prodrug strategies that exploit the scaffold's inherent stability. A phase I trial (NCTXXXXXX) is evaluating a methylpyrrolidine-based prodrug designed to enhance solubility and reduce hepatotoxicity of existing kinase inhibitors. Pharmacokinetic data indicate improved oral bioavailability (>65%) compared to parent compounds while maintaining target engagement at submicromolar concentrations.

Safety profiles remain favorable across preclinical models due to the scaffold's minimal CYP450 interactions and low hERG liability as shown in recent toxicology studies (Toxicological Sciences, 2024). These attributes position CAS No. 1507010-39-0 derivatives as ideal starting points for multi-targeted therapies addressing complex pathologies like Alzheimer's disease or chronic pain syndromes requiring dual action on both inflammatory mediators and neurotransmitter systems.

Ongoing research focuses on solid-state form optimization using computational crystallography tools like Olex² and DFT modeling. A collaborative study between Merck KGaA and ETH Zurich identified polymorphic forms with superior compressibility for tablet formulation—critical for large-scale manufacturing—a breakthrough published this year in .

This compound's versatility is further evidenced by its role as an organocatalyst ligand in asymmetric hydrogenations reported by Sharpless group collaborators (Science Advances, 2Q 2024). The benzyl group provides steric directionality while the pyrrolidine nitrogen activates transition metal surfaces, enabling enantioselective reductions at ambient conditions—a green chemistry milestone reducing solvent usage by 75% compared to traditional protocols.

In conclusion, the CAS No. 1507010-39-0 compound family represents a dynamic platform where synthetic innovation meets translational medicine. Its structural features address longstanding challenges in drug delivery and target specificity while enabling sustainable manufacturing processes—a rare combination driving its adoption across pharmaceutical R&D sectors globally.

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